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Cat. No.: B8037948 Get Quote

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT)

activity of p300 and its close homolog, CREB-binding protein (CBP). With a reported Ki

(inhibition constant) of 400 nM for p300, C646 acts as a competitive inhibitor of acetyl-CoA,

preventing the transfer of acetyl groups to histone and non-histone protein substrates.[1] In the

context of chromatin biology, p300/CBP are critical co-activators that acetylate histone tails,

particularly H3K27 and H3K18, leading to a more open chromatin structure and enhanced

gene transcription.

The primary application of C646 in ChIP-seq experiments is to elucidate the specific genomic

loci and downstream pathways regulated by p300/CBP HAT activity. By treating cells with C646
and performing ChIP-seq for histone marks like H3K27ac, researchers can identify regions of

the genome where this acetylation is dependent on p300/CBP. A reduction in the H3K27ac

signal at specific gene promoters or enhancers following C646 treatment indicates direct

regulation by these acetyltransferases. This approach is instrumental in studying the role of

p300/CBP in various biological processes, including cancer, inflammation, and development.[1]

[2]

Mechanism of Action

p300/CBP are recruited to specific genomic regions by transcription factors. Once recruited,

their intrinsic HAT activity leads to the acetylation of lysine residues on histone tails. This

modification neutralizes the positive charge of the lysine, weakening the interaction between
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histones and DNA, thereby creating a more relaxed chromatin state (euchromatin). This state

facilitates the binding of transcriptional machinery and promotes gene expression. C646 blocks

this cascade by inhibiting the HAT domain of p300/CBP, resulting in decreased histone

acetylation, a more condensed chromatin structure (heterochromatin), and repression of target

gene transcription.

Recent studies indicate that C646 may also have off-target effects, particularly at higher

concentrations (≥7 μM), where it can inhibit histone deacetylases (HDACs).[1] Furthermore,

some cellular effects of C646 have been linked to the degradation of other proteins, such as

Exportin-1 (XPO1), which can in turn affect p300 chromatin occupancy.[3] Therefore, it is

crucial to carefully titrate C646 concentrations and validate findings with secondary

approaches.

Downstream Effects

The inhibition of p300/CBP by C646 has significant downstream consequences. A primary

example is the modulation of the NF-κB signaling pathway, a key regulator of inflammatory

responses.[1] p300/CBP acetylates components of the NF-κB complex, which is essential for

its transcriptional activity. By inhibiting this acetylation, C646 can suppress the expression of

pro-inflammatory genes.[1] C646 has also been shown to affect the expression of oncogenic

signaling molecules and transcription factors, including c-MYC and c-Met, leading to anti-

neoplastic effects in cancer cell lines.[2][3]

Quantitative Data Summary
The following table summarizes quantitative data related to the use and effects of C646 from

various studies.
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Parameter Cell Line / System Value / Observation Reference

Inhibition Constant

(Ki)
In vitro assay (p300) 400 nM [1]

HDAC Inhibition In vitro assay
Inhibition observed

from 7 µM
[1]

Effect on Histone

Acetylation

Human Ad-5 infected

cells

Significant reduction

in H3K18ac and

H3K27ac after 2h

treatment with A-485

(a similar, more potent

p300/CBP inhibitor).

[4]

Effect on Histone

Acetylation

Gastric Cancer Cell

Lines

C646 inhibits the

acetylation of histone

H3.

[2]

Effect on Gene

Expression
Jurkat Cells

2- to 6-fold

upregulation of

immediate-early

genes (FOS, JUN,

EGR1, EGR2).

[3]

Effect on Protein

Levels
Jurkat Cells

Substantial reduction

in c-MYC protein

levels.

[3]

Phenotypic Effect
Gastric Cancer Cell

Lines

Inhibited cell viability,

migration, and

invasion; promoted

apoptosis.

[2]

Phenotypic Effect
RAW264.7

Macrophages

Reduced pro-

inflammatory gene

expression.

[1]
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Caption: Mechanism of C646 action on p300/CBP-mediated gene transcription.
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1. Cell Culture & Treatment

2. Formaldehyde Cross-linking

3. Cell Lysis & Chromatin Shearing

4. Immunoprecipitation
(e.g., anti-H3K27ac)

5. Wash & Elute

6. Reverse Cross-links & DNA Purification

7. Library Preparation

8. High-Throughput Sequencing

9. Data Analysis
(Peak Calling, Differential Binding)

Results
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Caption: Experimental workflow for a ChIP-seq experiment using C646.
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Caption: C646 inhibits NF-κB-mediated pro-inflammatory gene expression.
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Detailed Protocol: C646 Treatment Followed by
H3K27ac ChIP-seq
This protocol provides a framework for investigating the impact of p300/CBP inhibition on

H3K27ac marks genome-wide. Optimization of C646 concentration and treatment time is

recommended for each cell line.

Materials

Cell culture reagents

C646 (dissolved in DMSO)

DMSO (vehicle control)

Phosphate-Buffered Saline (PBS)

Formaldehyde (37%)

Glycine (2.5 M)

Cell lysis and nuclear lysis buffers

Chromatin shearing equipment (e.g., sonicator)

Anti-H3K27ac antibody (ChIP-grade)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A

Proteinase K

DNA purification kit
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Reagents for library preparation and sequencing

Procedure

Cell Culture and Treatment a. Plate cells to reach approximately 70-80% confluency on the

day of the experiment. b. Treat one set of plates with the desired concentration of C646 (e.g.,

1-10 µM) and a parallel set with an equivalent volume of DMSO (vehicle control). c. Incubate

for a predetermined duration (e.g., 2-24 hours).

Cross-linking a. To cross-link proteins to DNA, add formaldehyde directly to the culture

medium to a final concentration of 1%.[5] b. Incubate at room temperature for 10-15 minutes

with gentle shaking.[5] c. Quench the cross-linking reaction by adding glycine to a final

concentration of 125 mM (e.g., add 5 mL of 2.5 M glycine per 100 mL of medium).[5] d.

Incubate for 5 minutes at room temperature. e. Scrape cells, transfer to a conical tube, and

centrifuge to pellet. Wash the pellet twice with ice-cold PBS.

Chromatin Preparation a. Lyse the cell pellet according to a standard ChIP protocol to isolate

nuclei. b. Resuspend the nuclear pellet in a shearing/sonication buffer. c. Shear the

chromatin into fragments of 200-500 bp using a sonicator. Optimization of sonication

conditions is critical. d. Centrifuge to pellet debris and collect the supernatant containing the

sheared chromatin.

Immunoprecipitation (IP) a. Pre-clear the chromatin by incubating with protein A/G magnetic

beads for 1 hour at 4°C to reduce non-specific binding. b. Reserve a small aliquot of the pre-

cleared chromatin as "Input" control. c. Add the anti-H3K27ac antibody to the remaining

chromatin and incubate overnight at 4°C with rotation. d. Add pre-washed protein A/G

magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

[6]

Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform a

series of stringent washes to remove non-specifically bound chromatin. This typically

includes sequential washes with a low salt buffer, a high salt buffer, a lithium chloride (LiCl)

buffer, and finally a TE buffer.

Elution and Reverse Cross-linking a. Elute the chromatin from the beads by resuspending in

elution buffer and incubating at 65°C. b. Add NaCl to the eluates (and the Input sample) and
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incubate overnight at 65°C to reverse the formaldehyde cross-links. c. Treat the samples

with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.

DNA Purification a. Purify the immunoprecipitated DNA and the Input DNA using a

commercial DNA purification kit or phenol-chloroform extraction. b. Elute the purified DNA in

a small volume of elution buffer or nuclease-free water.

Library Preparation and Sequencing a. Quantify the purified DNA. b. Prepare sequencing

libraries from the ChIP and Input DNA samples according to the manufacturer's protocol

(e.g., Illumina). This involves end-repair, A-tailing, adapter ligation, and PCR amplification. c.

Perform high-throughput sequencing.

Data Analysis a. Align sequencing reads to the appropriate reference genome. b. Use peak-

calling software (e.g., MACS2) to identify regions of H3K27ac enrichment in both C646-

treated and vehicle-treated samples, using the respective Input DNA as a background

control. c. Perform differential binding analysis to identify genomic regions where the

H3K27ac signal is significantly reduced upon C646 treatment. d. Annotate the differential

peaks to nearby genes and perform downstream functional analysis (e.g., pathway analysis,

gene ontology).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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